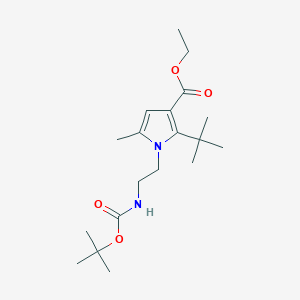![molecular formula C11H21N3O4S B1449741 (1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide CAS No. 1375958-75-0](/img/structure/B1449741.png)
(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide, also known as DBTCA, is a sulfonamide derivative that has been used in a variety of scientific research applications. DBTCA has been found to have a wide range of biochemical and physiological effects, and is used in laboratory experiments due to its advantages and limitations.
Applications De Recherche Scientifique
Catalysis and Synthesis
1,4-Diazabicyclo[2.2.2]octane derivatives have been applied extensively in organic synthesis. Xie et al. (2013) presented a copper-catalyzed amidation method using 1,4-diazabicyclo[2.2.2]octane as the ligand for the synthesis of various amides. This method is compatible with a range of acids, including alkyl acids, aryl acids, and amino acids (Xie et al., 2013). In another study, Maraš et al. (2012) demonstrated the use of 1,4-diazabicyclo[2.2.2]octane derived quaternary ammonium salts in the synthesis of piperazine derivatives through nucleophilic ring-opening reactions (Maraš, Polanc, & Kočevar, 2012).
Organocatalysis and Green Chemistry
1,4-Diazabicyclo[2.2.2]octane has been identified as an effective catalyst for various organic transformations. For instance, Zhang et al. (2017) used it for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates (Zhang et al., 2017). Additionally, Thakur and Meshram (2015) developed a method promoted by 1,4-diazabicyclo[2.2.2]octane for the γ-addition of β-keto amides on isatins, yielding various 3-β-keto amide-substituted 3-hydroxy-2-oxindole scaffolds (Thakur & Meshram, 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of 1,4-diazabicyclo[2.2.2]octane have been investigated for potential therapeutic applications. Occelli et al. (1977) synthesized amides of methyl, phenyl, and cyclohexyltropic acid with a 3,8-diazabicyclo[3,2,1]octane moiety as potential antiparkinson agents (Occelli, Fontanella, & Testa, 1977).
Novel Reagent Synthesis
Goli-Jolodar et al. (2016) reported the synthesis of a novel basic ionic liquid containing dual basic functional groups using 1,4-diazabicyclo[2.2.2]octane, which was efficiently used for the synthesis of spiro-4H-pyrans (Goli-Jolodar, Shirini, & Seddighi, 2016).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 1,4-diazabicyclo[222]octane (DABCO), are highly nucleophilic and can act as catalysts in various chemical reactions .
Mode of Action
Similar compounds, such as dabco, are known to react with a variety of nucleophiles to give products resulting from nucleophilic ring-opening reactions .
Biochemical Pathways
Similar compounds, such as dabco, are known to be involved in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .
Result of Action
Similar compounds, such as dabco, are known to promote a variety of coupling reactions .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature .
Propriétés
IUPAC Name |
N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4S/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14/h4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAURZCKAUWSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=NS(=O)(=O)[N+]12CCN(CC1)CC2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














